molecular formula C20H23N3O3 B2991945 4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-57-5

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No. B2991945
CAS RN: 866157-57-5
M. Wt: 353.422
InChI Key: ZNLBTOKAAGZOIO-UHFFFAOYSA-N
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Description

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Characterization

A study by Salehzadeh and Nematollahi (2014) explores the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine, leading to the formation of a benzoxazole derivative through a cyclization reaction. This process results in a non-covalent complex with potential applications in electrochemical sensors and materials science Salehzadeh & Nematollahi, 2014.

Molecular Structure and Hydrogen Bonding

Research conducted by Abonía et al. (2007) focuses on the molecular structure and hydrogen bonding patterns of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and related compounds. These findings have implications for the design of molecules with specific properties, such as increased stability or targeted molecular interactions Abonía et al., 2007.

Supramolecular Structures

Trilleras et al. (2008) examine the hydrogen-bonded supramolecular structures of N(7)-alkoxybenzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives. The study highlights the diverse aggregation modes that can be influenced by changes in peripheral substituents, offering insights into molecular assembly and the design of new materials Trilleras et al., 2008.

Asymmetric Synthesis Applications

Aye et al. (2008) demonstrate the parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for the asymmetric synthesis of cispentacin and transpentacin derivatives. This research contributes to the field of asymmetric synthesis, offering a method for producing enantiomerically pure compounds Aye et al., 2008.

Potential for Drug Development

Cheng et al. (2006) report on the synthesis of various 1,4-benzodiazepine-2,5-dione compounds with substituents at the C3-, N1-, and N4-positions, evaluated for their endothelin receptor antagonism. This research underscores the potential of such compounds in the development of new therapeutic agents Cheng et al., 2006.

properties

IUPAC Name

4-tert-butyl-3-[(3-methoxyphenyl)methyl]-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-20(2,3)23-18(24)16-10-5-6-11-17(16)21-19(25)22(23)13-14-8-7-9-15(12-14)26-4/h5-12H,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBTOKAAGZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-3-(3-methoxybenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

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